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Introduction

T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent with potent activity
against a broad spectrum of fungal pathogens, including clinically significant yeasts like
Cryptococcus neoformans and Cryptococcus gattii.[1][2] These encapsulated yeasts are the
causative agents of cryptococcosis, a life-threatening invasive mycosis, particularly in
immunocompromised individuals, where it often manifests as meningitis.[3] T-2307 presents a
promising therapeutic candidate due to its unique mechanism of action, which involves the
selective disruption of the fungal mitochondrial membrane potential, leading to fungal cell
death.[4][5][6] This document provides detailed application notes and protocols for the use of T-
2307 in preclinical models of cryptococcal infection, summarizing key quantitative data and
outlining experimental methodologies.

Mechanism of Action

T-2307's antifungal activity stems from its ability to selectively target and disrupt the
mitochondrial function in fungal cells. The proposed mechanism involves the following key
steps:
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o Selective Uptake: T-2307 is preferentially taken up by fungal cells compared to mammalian
cells, which is thought to be mediated by fungal-specific transporter systems.[7][3]

e Mitochondrial Accumulation: Once inside the fungal cell, T-2307 accumulates in the
mitochondria.

 Disruption of Mitochondrial Membrane Potential: The primary mode of action is the collapse
of the mitochondrial membrane potential (AWm).[4][5][8] This disruption inhibits the function
of the electron transport chain, leading to a sharp decrease in ATP production.[9]

o Cell Death: The depletion of cellular energy ultimately results in fungal cell death.[9]

This selective action on fungal mitochondria contributes to its potent in vitro and in vivo efficacy
and favorable safety profile in preclinical studies.[4][8]
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Figure 1: Proposed mechanism of action of T-2307 in fungal cells.

Quantitative Data Summary

The following tables summarize the in vitro activity and in vivo efficacy of T-2307 against
Cryptococcus species from various studies.

In Vitro Susceptibility
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T-2307 MIC  T-2307 T-2307
Cryptococc  No. of
. Range MICso MICo0 Reference
us Species Isolates
(ng/mL) (ng/mL) (ng/mL)
C. 0.0039 -
_ [1][2]
neoformans 0.0625
0.0078 -
C. gattii 15 0.0313 0.0625 [10][11]
0.0625

MICso and MICoeo: Minimum inhibitory concentrations required to inhibit the growth of 50% and

90% of isolates, respectively.

In Vivo Efficacy in Murine Models of Cryptococcosis
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Cryptococc  T-2307 Treatment
Model Type . Outcome Reference
us Species Dosage Schedule
Systemic
, C. 0.1 ) )
Infection Once daily 60% survival [4]
] neoformans mg/kg/day
(Neutropenic)
Systemic
_ C. 0.3 _ _
Infection Once daily 70% survival [4]
) neoformans mg/kg/day
(Neutropenic)
Systemic
_ C. _ 100%
Infection 1 mg/kg/day Once daily ] [4]
] neoformans survival
(Neutropenic)
Systemic C. EDso =0.117
: - - [1][2]
Infection neoformans mg/kg
Significant
reduction in
Pulmonary - Started 2h
) C. gattii 2 mg/kg/day ] ] lung and [4][10]
Infection post-infection ]
brain fungal
burden
Significant
Progressed Started 14 reduction in
Pulmonary C. gattii 1 mg/kg/day days post- lung and [10]
Infection infection brain fungal
burden

EDso: 50% effective dose.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are

synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: In Vitro Antifungal Susceptibility Testing
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This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3
guidelines.

Prepare Fungal Inoculum e .
((0_5_2_5 x 10° CFU/mL) Prepare Serial Dilutions of T-2307

'

Dispense Inoculum and Drug
into 96-well plate

Gncubate at 35°C for 72 hours)

Read MIC
(Lowest concentration with 250% growth inhibition)

Click to download full resolution via product page
Figure 2: Workflow for in vitro antifungal susceptibility testing.
Materials:
e Cryptococcus isolate
e T-2307 powder

e RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
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Sterile 96-well microtiter plates

Spectrophotometer

Incubator (35°C)

Sterile saline

Vortex mixer

Procedure:

Inoculum Preparation: a. Subculture the Cryptococcus isolate on Sabouraud dextrose agar
and incubate at 35°C for 24-48 hours. b. Select several colonies and suspend them in sterile
saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard
(approximately 1-5 x 10® CFU/mL). d. Further dilute the suspension in RPMI 1640 medium to
achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

Drug Dilution: a. Prepare a stock solution of T-2307 in a suitable solvent (e.g., DMSO). b.
Perform serial twofold dilutions of T-2307 in RPMI 1640 medium in a 96-well plate to achieve
the desired final concentration range.

Inoculation and Incubation: a. Add 100 uL of the standardized fungal inoculum to each well of
the microtiter plate containing 100 uL of the serially diluted T-2307. b. Include a drug-free
well for a positive growth control and an uninoculated well for a negative control. c. Incubate
the plate at 35°C for 72 hours.

MIC Determination: a. After incubation, determine the Minimum Inhibitory Concentration
(MIC) visually or using a spectrophotometer. b. The MIC is defined as the lowest
concentration of T-2307 that causes a significant reduction in growth (=50%) compared to
the positive control.

Protocol 2: Murine Model of Systemic Cryptococcosis

This protocol outlines the procedure for establishing a systemic infection in mice to evaluate
the efficacy of T-2307.
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Administer T-2307 or Vehicle Control
(Subcutaneously or as specified)

'
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'
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Figure 3: Workflow for the murine model of systemic cryptococcosis.
Materials:
e Cryptococcus strain (e.g., C. neoformans H99)

» 6-8 week old female BALB/c mice (or other appropriate strain)
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T-2307

Vehicle control (e.g., sterile saline)

Sterile saline

Hemocytometer or spectrophotometer

Syringes and needles

Procedure:

Inoculum Preparation: a. Grow Cryptococcus in Sabouraud dextrose broth at 30°C with
shaking for 24-48 hours. b. Wash the yeast cells twice with sterile saline by centrifugation. c.
Resuspend the pellet in sterile saline and count the cells using a hemocytometer or
spectrophotometer. d. Adjust the final concentration to the desired inoculum size (e.g., 1 x
10% CFU/mL for an injection volume of 100 pL, resulting in 1 x 10> CFU/mouse).

Infection: a. Anesthetize the mice if necessary. b. Inject 100 pL of the fungal suspension into
the lateral tail vein of each mouse.

Treatment: a. Begin treatment at a specified time point (e.g., 2 hours post-infection). b.
Administer T-2307 at the desired dose (e.g., 0.1, 0.3, or 1 mg/kg) via the chosen route (e.qg.,
subcutaneous injection) once daily for the duration of the experiment. c. Administer the
vehicle control to the control group.

Monitoring and Endpoint: a. Monitor the mice daily for clinical signs of infection (e.g., weight
loss, lethargy, neurological signs). b. For survival studies, monitor until a predetermined
endpoint or until mice show signs of severe morbidity. c. For fungal burden studies,
euthanize mice at specific time points post-infection and proceed to Protocol 3.

Protocol 3: Fungal Burden Quantification in Organs

This protocol describes the method for determining the number of viable fungal cells in target

organs.

Materials:
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Infected mouse organs (e.g., brain, lungs)

Sterile phosphate-buffered saline (PBS)

Tissue homogenizer

Sabouraud dextrose agar plates

Incubator (30°C or 37°C)
Procedure:

o Organ Harvest: a. Aseptically remove the target organs (e.g., brain, lungs) from euthanized
mice. b. Weigh each organ.

o Homogenization: a. Place each organ in a sterile tube containing a known volume of sterile
PBS (e.g., 1 mL). b. Homogenize the tissue using a mechanical homogenizer until a uniform
suspension is achieved.

» Serial Dilution and Plating: a. Perform tenfold serial dilutions of the tissue homogenate in
sterile PBS. b. Plate 100 uL of appropriate dilutions onto Sabouraud dextrose agar plates in
duplicate or triplicate.

 Incubation and Colony Counting: a. Incubate the plates at 30°C or 37°C for 48-72 hours. b.
Count the number of colony-forming units (CFU) on each plate.

» Calculation: a. Calculate the fungal burden as CFU per gram of organ tissue using the
following formula: CFU/gram = (Average number of colonies x Dilution factor) / (Volume
plated in mL x Organ weight in grams)

Conclusion

T-2307 demonstrates potent activity against Cryptococcus species in both in vitro and in vivo
models. Its novel mechanism of action, targeting fungal mitochondrial function, makes it a
valuable candidate for further development in the treatment of cryptococcosis. The protocols
and data presented in this document provide a framework for researchers to effectively
evaluate T-2307 and similar compounds in preclinical settings. Careful adherence to
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standardized methodologies is crucial for obtaining reproducible and reliable results in the
study of new antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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